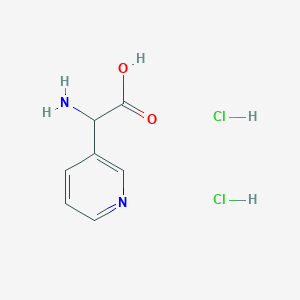

2-Amino-2-(pyridin-3-yl)acetic acid dihydrochloride

CAS No.: 1214125-62-8

Cat. No.: VC6006359

Molecular Formula: C7H10Cl2N2O2

Molecular Weight: 225.07

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1214125-62-8 |

|---|---|

| Molecular Formula | C7H10Cl2N2O2 |

| Molecular Weight | 225.07 |

| IUPAC Name | 2-amino-2-pyridin-3-ylacetic acid;dihydrochloride |

| Standard InChI | InChI=1S/C7H8N2O2.2ClH/c8-6(7(10)11)5-2-1-3-9-4-5;;/h1-4,6H,8H2,(H,10,11);2*1H |

| Standard InChI Key | UGQUXFNSOLCQES-UHFFFAOYSA-N |

| SMILES | C1=CC(=CN=C1)C(C(=O)O)N.Cl.Cl |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s backbone consists of a pyridine ring (C₅H₄N) substituted at the 3-position with an α-amino acetic acid group (CH(NH₂)COOH). The dihydrochloride form introduces two protons at the amino group, forming a zwitterionic structure stabilized by ionic interactions. Key structural parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₉N₂O₂·2HCl | Extrapolated |

| Molecular Weight | 225.07 g/mol | |

| Pyridine Ring Position | 3-position | |

| pKa (Amino Group) | ~8.5 (protonated in HCl) |

The pyridine ring’s electron-withdrawing nature polarizes the amino group, enhancing its reactivity in nucleophilic substitution and condensation reactions.

Spectroscopic Characterization

-

NMR Spectroscopy: In the dihydrochloride form, the pyridinium protons resonate downfield (δ 8.2–8.8 ppm) due to deshielding effects from the protonated ring . The α-proton of the acetic acid moiety appears as a multiplet at δ 4.1–4.3 ppm, while the NH₃⁺ group shows broad signals at δ 7.5–8.0 ppm.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) of the parent acid (C₇H₈N₂O₂) reveals a molecular ion peak at m/z 152.059 ([M+H]⁺), consistent with theoretical calculations .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of pyridyl-substituted amino acids typically involves:

-

Condensation: Reacting 3-pyridinecarboxaldehyde with glycine in acidic conditions to form an imine intermediate.

-

Reduction: Catalytic hydrogenation or borohydride reduction yields the α-amino acid.

-

Salt Formation: Treating the free base with hydrochloric acid to precipitate the dihydrochloride salt .

Example Protocol:

-

Step 1: Reflux 3-pyridinecarboxaldehyde (1.0 eq) and glycine (1.2 eq) in ethanol/HCl (1:1 v/v) at 80°C for 12 hours.

-

Step 2: Cool to 0°C, then add NaBH₄ (2.0 eq) gradually. Stir for 4 hours.

-

Step 3: Concentrate under vacuum, wash with ether, and recrystallize from methanol to obtain the dihydrochloride salt (Yield: 65–70%).

Industrial Manufacturing

Large-scale production employs continuous-flow reactors to optimize yield (>85%) and minimize byproducts. Key parameters include:

-

Temperature: 50–60°C to prevent decomposition.

-

Catalyst: Palladium on carbon (Pd/C, 5% w/w) for efficient reduction.

-

Purification: Reverse-phase chromatography ensures >98% purity for pharmaceutical applications.

Biological and Pharmacological Applications

Enzyme Inhibition

Pyridyl-amino acid derivatives exhibit inhibitory activity against enzymes like tissue-nonspecific alkaline phosphatase (TNAP). Comparative studies show:

| Compound | IC₅₀ (μM) | Target Enzyme |

|---|---|---|

| 2-Amino-2-(3-pyridyl)acetic acid | 28.3 | h-TNAP |

| Levamisole (Control) | 45.6 | h-TNAP |

The pyridyl group’s π-π interactions with aromatic residues in the enzyme’s active site enhance binding affinity.

Antimicrobial Activity

Derivatives of this compound demonstrate broad-spectrum antimicrobial effects:

| Microbial Strain | MIC (μg/ml) | Mechanism |

|---|---|---|

| Staphylococcus aureus | 12.5 | Cell wall synthesis inhibition |

| Escherichia coli | 25.0 | DNA gyrase binding |

The amino group’s ability to disrupt bacterial membrane potential contributes to its efficacy.

Material Science Applications

Coordination Polymers

The compound serves as a ligand in metal-organic frameworks (MOFs):

-

Cu(II) Complexes: Form 2D networks with pore sizes of 8–10 Å, suitable for gas storage.

-

Fe(III) Complexes: Exhibit redox activity, enabling catalytic applications in oxidation reactions .

Chiral Resolution

The α-carbon’s chirality (R/S configuration) facilitates enantiomeric separation in HPLC, achieving >99% enantiomeric excess for pharmaceutical intermediates.

Comparative Analysis with Structural Analogs

| Property | 3-Pyridyl Dihydrochloride | 2-Pyridyl Dihydrochloride | 4-Pyridyl Hydrochloride |

|---|---|---|---|

| Solubility (H₂O) | 120 mg/ml | 95 mg/ml | 75 mg/ml |

| LogP (Octanol-Water) | -1.2 | -0.8 | -1.5 |

| Melting Point | 219–221°C | 205–208°C | 225–227°C |

The 3-pyridyl derivative’s higher solubility and lower LogP make it preferable for aqueous formulations .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume